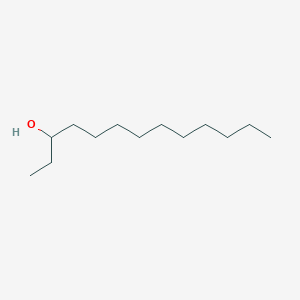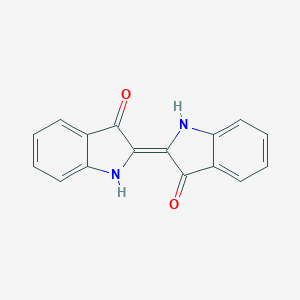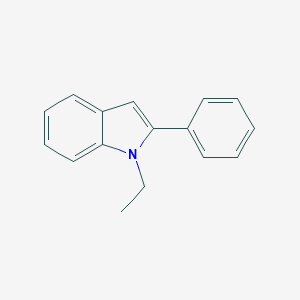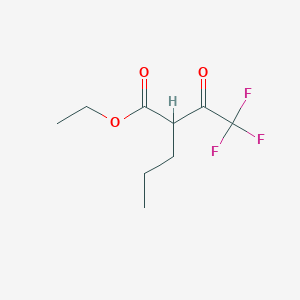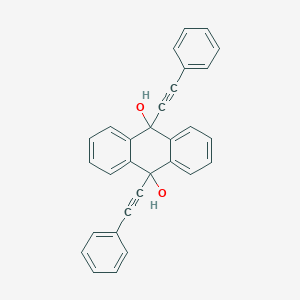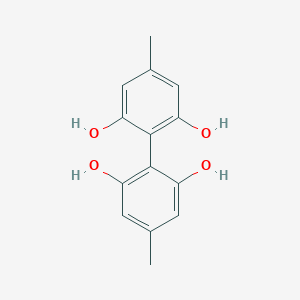
Platinum tetrafluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum tetrafluoride is a highly reactive chemical compound that is used in various scientific research applications. It is a powerful oxidizing agent that can react with a wide range of organic and inorganic compounds.
Mecanismo De Acción
Platinum tetrafluoride is a powerful oxidizing agent that can react with a wide range of organic and inorganic compounds. It can oxidize alcohols to aldehydes or ketones, and it can also oxidize aldehydes to carboxylic acids. The mechanism of action involves the transfer of oxygen atoms from the platinum tetrafluoride to the substrate, resulting in the formation of an oxygenated intermediate.
Efectos Bioquímicos Y Fisiológicos
Platinum tetrafluoride is not used in biochemical and physiological research due to its highly reactive nature. It can cause severe tissue damage and is toxic to living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using platinum tetrafluoride in lab experiments include its high reactivity and ability to oxidize a wide range of organic and inorganic compounds. However, its high reactivity also makes it difficult to handle and store, and the low yield of the synthesis process can make it expensive to use.
Direcciones Futuras
For research on platinum tetrafluoride include the development of more efficient synthesis methods, the investigation of its potential use in platinum-catalyzed reactions, and the study of its reactivity with different organic and inorganic compounds. Additionally, the potential use of platinum tetrafluoride in the development of new materials and catalysts could also be explored.
Métodos De Síntesis
Platinum tetrafluoride can be synthesized by reacting platinum metal with fluorine gas at high temperatures and pressures. The reaction is highly exothermic and requires careful handling due to the high reactivity of the product. The yield of platinum tetrafluoride is typically low, and the compound is highly unstable and reactive, making it difficult to handle and store.
Aplicaciones Científicas De Investigación
Platinum tetrafluoride has a wide range of scientific research applications. It is commonly used as an oxidizing agent in organic synthesis reactions, such as the oxidation of alcohols and aldehydes. It is also used in the preparation of platinum fluoride complexes, which have been used in the study of platinum-catalyzed reactions.
Propiedades
Número CAS |
13455-15-7 |
|---|---|
Nombre del producto |
Platinum tetrafluoride |
Fórmula molecular |
F4Pt |
Peso molecular |
271.08 g/mol |
Nombre IUPAC |
tetrafluoroplatinum |
InChI |
InChI=1S/4FH.Pt/h4*1H;/q;;;;+4/p-4 |
Clave InChI |
VFKKSKGQZDULMV-UHFFFAOYSA-J |
SMILES |
F[Pt](F)(F)F |
SMILES canónico |
F[Pt](F)(F)F |
Otros números CAS |
13455-15-7 |
Sinónimos |
tetrafluoroplatinum |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



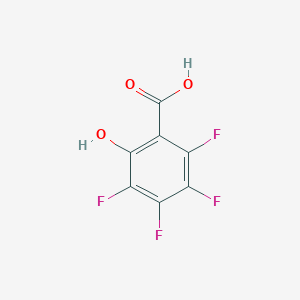
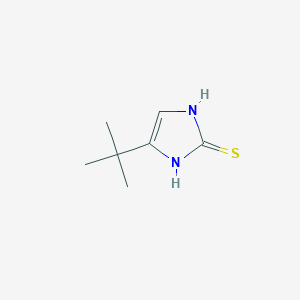
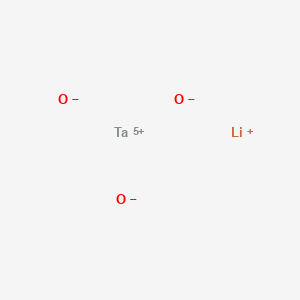
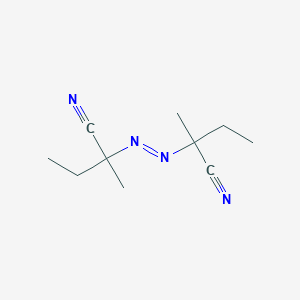

![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)

